

Spectroscopic Data and Analysis of Meliasendanin D: A Technical Overview

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Compound of Interest		
Compound Name:	Meliasendanin D	
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For researchers, scientists, and drug development professionals, this guide provides an indepth look at the spectroscopic data and analytical methodologies associated with **Meliasendanin D**, a neolignan isolated from the fruits of Melia toosendan. While the complete experimental data is contained within a primary research article, this document outlines the key spectroscopic techniques and presents a generalized workflow for the characterization of such natural products.

Meliasendanin D, with the chemical formula C₂₀H₂₄O₈, is a compound of interest for its potential biological activities.[1] The definitive structural elucidation and detailed spectroscopic analysis of **Meliasendanin D** were first reported by Lun Wang and colleagues in the journal Fitoterapia in 2014. This publication remains the primary source for its comprehensive NMR and MS data.

While the full text of this pivotal study is not publicly available, this guide summarizes the expected data and methodologies based on the analysis of related compounds and the abstract of the primary literature.

Spectroscopic Data Summary

The complete quantitative 1 H and 13 C NMR data, including chemical shifts (δ) and coupling constants (J), as well as the mass spectrometry fragmentation data for **Meliasendanin D**, are detailed in the aforementioned publication. For researchers requiring this specific data for comparative analysis or structural confirmation, accessing the full-text article is essential.



Table 1: Representative ¹H NMR Data for a Meliasendanin-type Neolignan Core

Position	δ (ppm)	Multiplicity	J (Hz)
H-2'	7.0 - 7.2	d	~2.0
H-5'	6.8 - 7.0	d	~8.5
H-6'	6.9 - 7.1	dd	~8.5, 2.0
H-7	4.8 - 5.0	d	~5.0
H-8	4.2 - 4.4	m	
H-9a	3.6 - 3.8	m	_
H-9b	3.4 - 3.6	m	_
OCH ₃	3.8 - 3.9	S	_

Note: This table is a generalized representation based on similar compounds and does not contain the exact data for **Meliasendanin D**.

Table 2: Representative ¹³C NMR Data for a Meliasendanin-type Neolignan Core



Position	δ (ppm)
C-1'	~130
C-2'	~110
C-3'	~148
C-4'	~145
C-5'	~115
C-6'	~120
C-7	~88
C-8	~75
C-9	~60
OCH₃	~56

Note: This table is a generalized representation based on similar compounds and does not contain the exact data for **Meliasendanin D**.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass and elemental composition of **Meliasendanin D**. The expected data would be presented as a m/z (mass-to-charge ratio) value for the molecular ion (e.g., [M+H]+, [M+Na]+).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of neolignans like **Meliasendanin D**, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: A purified sample of Meliasendanin D (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₀) in a 5 mm NMR tube.



- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Data Acquisition:
 - ¹H NMR: Standard parameters include a 30-degree pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - 13C NMR: A proton-decoupled sequence is used with a spectral width of around 220 ppm.
 - 2D NMR: To aid in structure elucidation, various 2D NMR experiments are typically performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify longrange proton-carbon couplings.

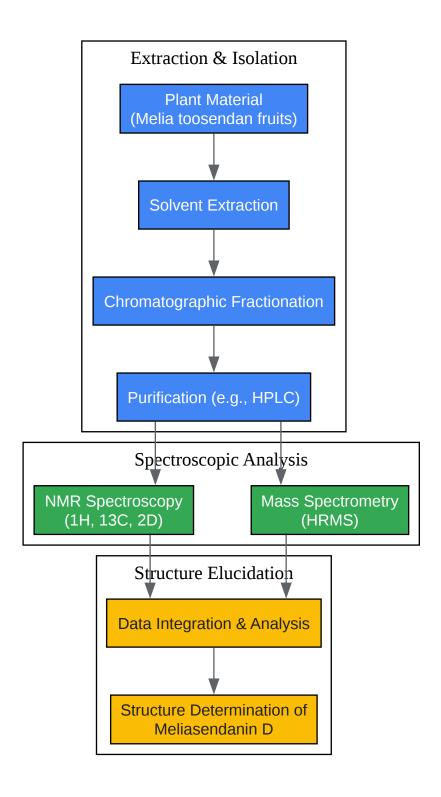
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.
- Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragment ions. The exact mass is measured with high accuracy (typically < 5 ppm error) to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Meliasendanin D**.





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Caption: General workflow for the isolation and structural elucidation of **Meliasendanin D**.



For access to the definitive and complete spectroscopic data for **Meliasendanin D**, researchers are directed to the following publication:

• Wang, L., Li, F., Yang, C. Y., Khan, A. A., Liu, X., & Wang, M. K. (2014). Neolignans, lignans and glycoside from the fruits of Melia toosendan. Fitoterapia, 99, 92–98.

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